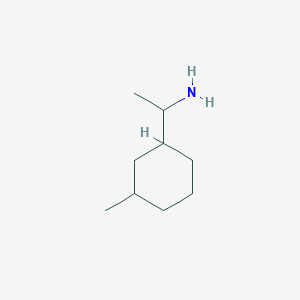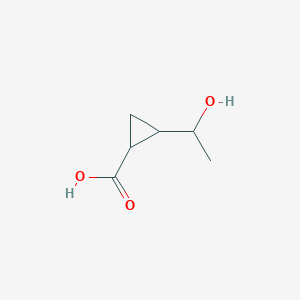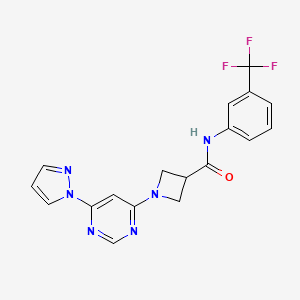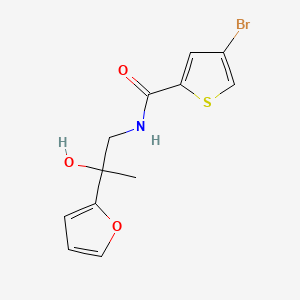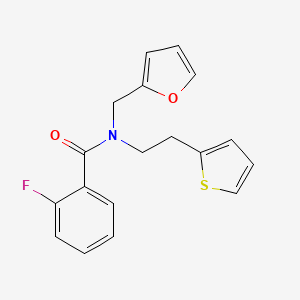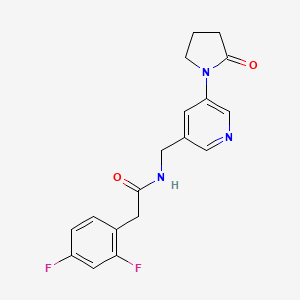![molecular formula C21H13Cl2NS B2569991 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline CAS No. 339013-96-6](/img/structure/B2569991.png)
2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline, also known as DCPQ, is an organic compound belonging to the class of quinolines. DCPQ is a yellow-orange crystalline solid with a melting point of 151-153 °C. It is soluble in a variety of organic solvents, such as dimethyl sulfoxide, dimethylformamide, and acetonitrile. DCPQ has been studied extensively in recent years, with a variety of applications in scientific research, including the synthesis of new compounds, the study of biological mechanisms, and the development of new drugs.
Applications De Recherche Scientifique
Antituberculosis Activity
One study synthesized a series of 3-heteroarylthioquinoline derivatives, showcasing the method's potential to create compounds with significant in vitro activity against Mycobacterium tuberculosis. Although not directly related to the specific compound , this research demonstrates the broader utility of sulfanyl-substituted quinolines in developing antituberculosis agents (Selvam Chitra et al., 2011).
Antimicrobial Activities
Another research direction involves the synthesis of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, evaluating their antimicrobial activities. This again underscores the potential of chloro- and sulfanyl-substituted quinolines in generating new antimicrobial agents, suggesting similar possibilities for the compound of interest (N. Patel & A. R. Shaikh, 2011).
Chemiluminescence Studies
Research has also been conducted on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, exploring their base-induced chemiluminescence. This study highlights the role of sulfanyl substitution in modulating the chemiluminescent properties of organic compounds, potentially applicable to the design of novel chemiluminescent materials (N. Watanabe et al., 2010).
Sulfenylation Chemistry
The novel sulfenylation of 4-hydroxycoumarins or 4-hydroxyquinolinones using aryl- or alkylsulfonyl chloride as the sulfur source showcases an innovative approach to creating C–S bonds. This methodology could be relevant for introducing sulfanyl groups into the phenylquinoline structure, potentially enhancing its biological activity or altering its physical properties for material science applications (T. Guo & Xu-Ning Wei, 2017).
Antioxidant, Antifungal, and Antibacterial Activities
A study on arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines evaluated their antioxidant, antifungal, and antibacterial activities. Such research highlights the diverse biological activities of modified quinolines, suggesting potential research directions for exploring the biological activities of 2-[(2,5-Dichlorophenyl)sulfanyl]-3-phenylquinoline derivatives (L. Jyothish Kumar & V. Vijayakumar, 2017).
Propriétés
IUPAC Name |
2-(2,5-dichlorophenyl)sulfanyl-3-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NS/c22-16-10-11-18(23)20(13-16)25-21-17(14-6-2-1-3-7-14)12-15-8-4-5-9-19(15)24-21/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWNRWIAXUNWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(3-oxobutanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2569909.png)
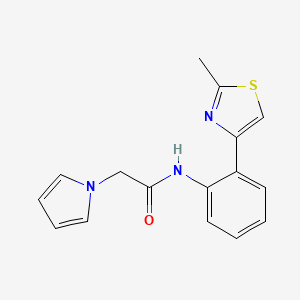
![6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2569911.png)
![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2569912.png)
![9-cyclohexyl-3-[(2-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2569913.png)
